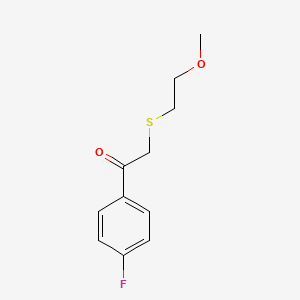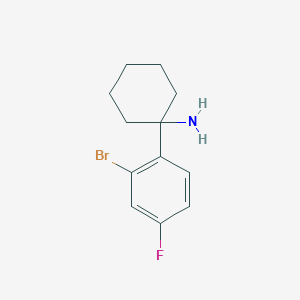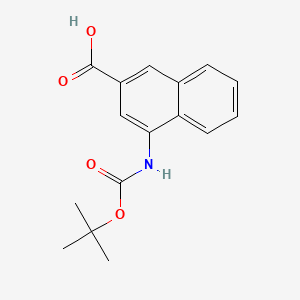
4-((tert-Butoxycarbonyl)amino)-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid: is an organic compound that features a naphthalene ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The naphthalene ring is then functionalized to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include naphthoquinones or other oxidized derivatives.
Reduction: Products may include alcohols or other reduced forms of the carboxylic acid group.
Substitution: Products will depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 4-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid is used as an intermediate in the preparation of more complex molecules. The Boc-protected amine allows for selective deprotection and further functionalization.
Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the design of molecules that interact with biological targets. The Boc group provides stability during synthetic steps and can be removed under mild conditions to reveal the free amine.
Industry: In the chemical industry, this compound may be used in the synthesis of dyes, pigments, and other materials that require a naphthalene core structure.
Mécanisme D'action
The mechanism of action for 4-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, with the Boc group providing protection during synthesis and being removed to reveal the active amine . The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
Comparison: Compared to similar compounds, 4-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid is unique due to its naphthalene core, which provides distinct electronic and steric properties. The presence of the Boc-protected amine and carboxylic acid groups allows for versatile synthetic modifications, making it a valuable intermediate in various chemical and pharmaceutical applications .
Propriétés
Numéro CAS |
2137725-80-3 |
|---|---|
Formule moléculaire |
C16H17NO4 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
4-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-13-9-11(14(18)19)8-10-6-4-5-7-12(10)13/h4-9H,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
PSGLEYOEYUWSBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=CC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13539449.png)
![n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13539453.png)
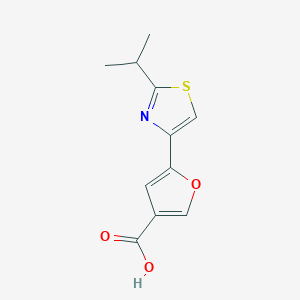
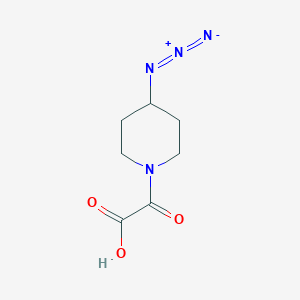
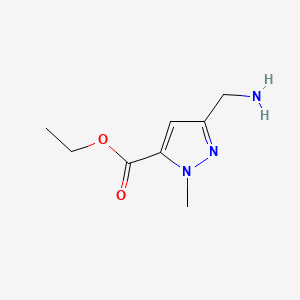

![Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13539481.png)
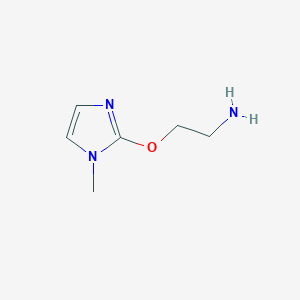
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B13539499.png)
![rac-tert-butyl 4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13539501.png)
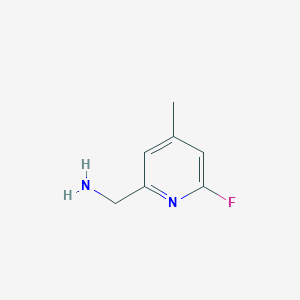
![(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13539511.png)
